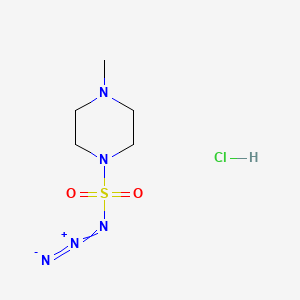
4-Methyl-1-piperazinesulfonylazide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-piperazinesulfonylazide monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is particularly interesting due to its unique structure, which includes a sulfonylazide group attached to a piperazine ring. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-piperazinesulfonylazide monohydrochloride typically involves the reaction of 4-methylpiperazine with sulfonyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with sodium azide to introduce the azide group, resulting in the formation of 4-Methyl-1-piperazinesulfonylazide. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-piperazinesulfonylazide monohydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) as a catalyst are commonly used. The reactions are usually carried out under atmospheric pressure at room temperature.
Cycloaddition Reactions: These reactions often require the presence of a catalyst such as copper(I) iodide and are carried out at elevated temperatures.
Major Products Formed
Substitution Reactions: Various substituted piperazine derivatives.
Reduction Reactions: 4-Methyl-1-piperazinesulfonylamine.
Cycloaddition Reactions: Triazole derivatives.
Applications De Recherche Scientifique
4-Methyl-1-piperazinesulfonylazide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-piperazinesulfonylazide monohydrochloride involves its ability to undergo chemical transformations that result in the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, the azide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpiperazine: Lacks the sulfonylazide group, resulting in different reactivity and applications.
1-Piperazinesulfonylazide: Similar structure but without the methyl group, leading to variations in chemical properties and biological activity.
4-Methyl-1-piperazinecarboxylate:
Uniqueness
4-Methyl-1-piperazinesulfonylazide monohydrochloride is unique due to the presence of both a methyl group and a sulfonylazide group on the piperazine ring. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and the ability to participate in cycloaddition reactions. These properties make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
33713-05-2 |
|---|---|
Formule moléculaire |
C5H12ClN5O2S |
Poids moléculaire |
241.70 g/mol |
Nom IUPAC |
N-diazo-4-methylpiperazine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H11N5O2S.ClH/c1-9-2-4-10(5-3-9)13(11,12)8-7-6;/h2-5H2,1H3;1H |
Clé InChI |
HGLQUNYKTIDSIG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)N=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




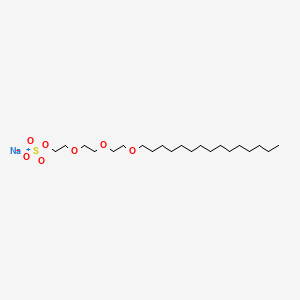
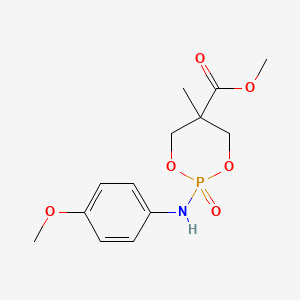
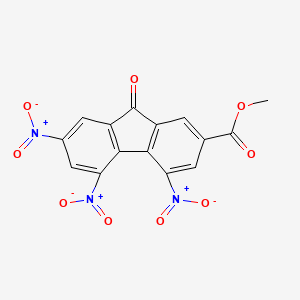
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)

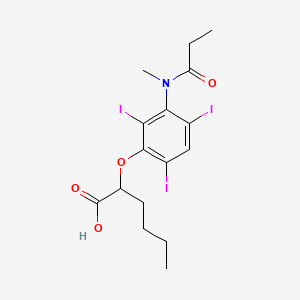
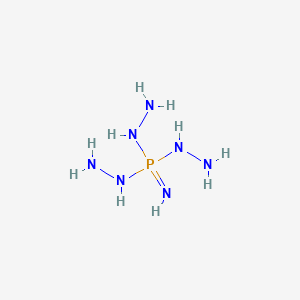

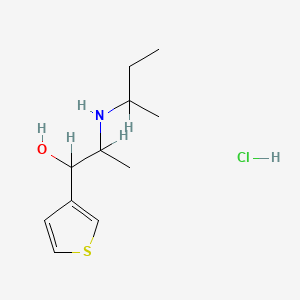
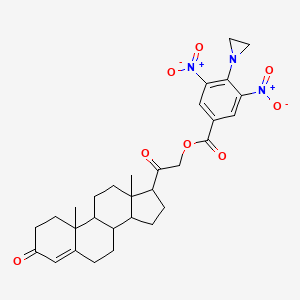
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
